

The Ghost of Chlordane: A Technical Retrospective on a Persistent Pesticide

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Compound of Interest

Compound Name: *cis*-Chlordane

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This in-depth technical guide provides a comprehensive historical context of the use of technical chlordane, a once-widely used but now-banned organochlorine pesticide. This document details its development, application, regulation, and the lasting environmental and toxicological legacy it has left behind. Quantitative data on its production and environmental presence are summarized, key experimental methodologies are detailed, and the molecular mechanisms of its toxicity are visualized to offer a thorough resource for the scientific community.

A History of Use and Regulation

Technical chlordane, a complex mixture of chlordane isomers and related compounds, was first commercially produced in the United States in 1947.^{[1][2]} From 1948 until 1988, it was extensively used for various purposes, including agricultural applications on crops like corn and citrus, on home lawns and gardens, and most notably, for termite control.^{[3][4][5][6]} The Velsicol Chemical Corporation was the sole manufacturer of chlordane in the U.S.^[4]

Concerns over its environmental persistence, bioaccumulation, and potential adverse health effects, including a risk of cancer, led the U.S. Environmental Protection Agency (EPA) to begin restricting its use.^{[4][7]} In 1978, the EPA banned the use of chlordane on food crops.^{[4][7]} By 1983, most other uses were phased out, with the exception of termite control.^[5] Finally, in 1988, all commercial use of chlordane in the United States was banned.^{[3][4][5][6]} Despite the ban, chlordane's persistence in the environment means that exposure can still occur, primarily

through contaminated soil and indoor air in homes previously treated for termites.[\[7\]](#) It is estimated that over 30 million homes in the U.S. were treated with chlordane for termite control.[\[5\]](#)

Quantitative Data on Production, Use, and Environmental Levels

While precise year-by-year production data for the entire period of chlordane's use is not readily available in consolidated public records, estimates and usage patterns provide insight into the scale of its application.

Table 1: Estimated Production and Use of Technical Chlordane in the United States

Year(s)	Estimated Amount	Primary Use(s)	Reference
1974	9.5 million kg produced	Agriculture (corn, citrus), Termite Control, Home & Garden	[2]
Mid-1970s	Usage Breakdown: 35% termite control, 30% home lawn & garden, 28% agricultural crops, 7% turf & ornamentals	Multiple	[8]
1980	< 4500 tonnes used	Primarily Termite Control	[1]
1986	1800 tonnes used (approx. 4 million pounds)	Termite Control	[1] [4]
Post-1988	Banned in the U.S.	N/A	[3] [4] [5] [6]
Total Estimated Application (over 40 years)	200 million pounds	Multiple	[7]

Table 2: Environmental Concentrations of Chlordane

Medium	Location/Context	Concentration Range	Reference
Soil	Around foundations of treated homes	22 to 2,540 ppm	[9]
Soil	National Soils Monitoring Program (1970)	0.01 - 13.34 mg/kg	[2]
Indoor Air	Homes treated for termites	< 1 to 610,000 ng/m ³	[7]
Water	Groundwater near NPL hazardous waste sites	0.02 to 830 ppb	
Fish	National Pesticide Monitoring Program (1967-68)	Generally < 0.5 mg/kg	[2]
Human Adipose Tissue	National study (1972-1983)	Average oxychlordane levels around 100 ppb	[7]

Key Experimental Protocols

The toxicological evaluation of technical chlordane has involved a range of experimental studies. Below are detailed methodologies for key types of experiments cited in the scientific literature.

Determination of Chlordane in Environmental Samples

Objective: To quantify the concentration of chlordane isomers in various environmental media such as water, soil, and biological tissues.

Methodology (based on Gas Chromatography with Electron Capture Detection - GC/ECD):

- Sample Extraction:

- Water: Liquid-liquid extraction with a nonpolar solvent like hexane.
- Soil/Sediment: Soxhlet extraction or sonication with a solvent mixture such as isopropanol/hexane.
- Biological Tissues (e.g., fish): Homogenization and extraction with a solvent like pentane, followed by lipid removal through techniques like gel permeation chromatography or acetonitrile/pentane partitioning.[\[3\]](#)
- Extract Cleanup: The crude extract is treated to remove interfering co-extracted substances. A common method is a sulfuric acid wash, which oxidizes many interfering compounds while leaving the stable chlordane molecules intact.[\[3\]](#) Alternatively, column chromatography using adsorbents like Florisil or alumina can be employed.[\[10\]](#)
- Concentration: The cleaned extract is carefully evaporated to a smaller, known volume to concentrate the analytes.
- Analysis by GC/ECD:
 - An aliquot of the concentrated extract is injected into a gas chromatograph.
 - The sample is vaporized and carried by an inert gas through a capillary column (e.g., coated with OV-17 or SE-30).[\[3\]](#) The different components of the technical chlordane mixture separate based on their boiling points and interactions with the column's stationary phase.
 - As each component elutes from the column, it is detected by an electron capture detector (ECD), which is highly sensitive to halogenated compounds like chlordane.
 - The identity of the peaks is confirmed by comparing their retention times to those of known chlordane standards.
- Quantification: The concentration of each chlordane component is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from analyzing standards of known concentrations.

- Confirmation (Optional but Recommended): Gas Chromatography-Mass Spectrometry (GC/MS) can be used to confirm the identity of the detected compounds based on their unique mass spectra.[\[3\]](#)

Acute Oral Toxicity (LD50) Determination in Rodents

Objective: To determine the median lethal dose (LD50) of technical chlordane when administered orally to a test animal population (typically rats or mice).

Methodology (based on OECD Test Guideline 401, now largely replaced by alternative methods):

- Test Animals: Healthy, young adult rodents of a specific strain (e.g., Wistar rats) are acclimatized to laboratory conditions.
- Dose Preparation: Technical chlordane is dissolved or suspended in a suitable vehicle (e.g., corn oil). A range of graded doses is prepared.
- Administration: Animals are fasted overnight. A single dose of the chlordane preparation is administered to each animal via oral gavage. A control group receives only the vehicle.
- Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a specified period (typically 14 days). Observations include changes in behavior, appearance, and physiological functions (e.g., tremors, convulsions).
- Data Collection: The number of animals that die in each dose group within the observation period is recorded.
- LD50 Calculation: The LD50 value, the dose estimated to be lethal to 50% of the animals, is calculated using appropriate statistical methods (e.g., probit analysis).

In Vitro Assessment of Neurotoxicity

Objective: To investigate the direct effects of chlordane on neuronal function, particularly its interaction with the GABA-A receptor.

Methodology (using patch-clamp electrophysiology on cultured neurons or oocytes expressing GABA-A receptors):

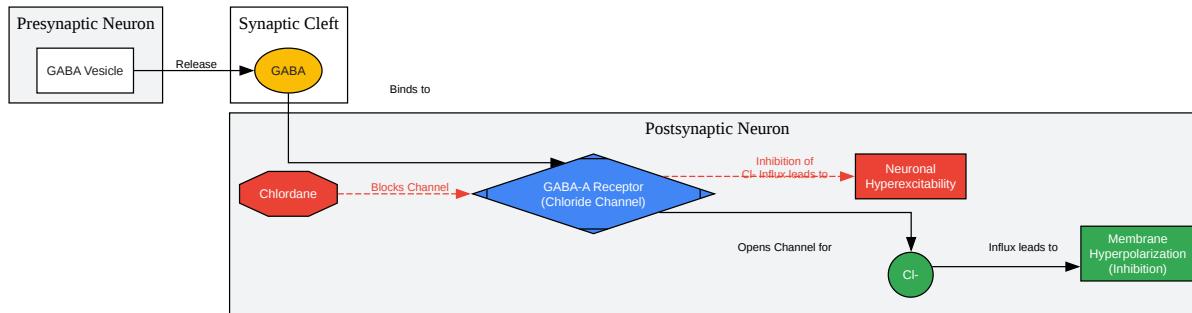
- Cell Preparation: Primary neurons are cultured, or oocytes are injected with cRNA encoding the subunits of the GABA-A receptor.
- Electrophysiological Recording: A glass micropipette filled with a conductive solution is used to form a high-resistance seal with the cell membrane (whole-cell patch-clamp). This allows for the measurement of ion currents flowing across the cell membrane.
- GABA Application: Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is applied to the cell, causing the opening of the GABA-A receptor's chloride channel and an inward flow of chloride ions, which can be measured as an electrical current.
- Chlordane Application: Chlordane is applied to the cell in the presence of GABA.
- Data Analysis: The effect of chlordane on the GABA-induced current is measured. A reduction in the current indicates that chlordane is inhibiting the function of the GABA-A receptor. The dose-response relationship can be determined by applying different concentrations of chlordane.

Signaling Pathways and Mechanisms of Toxicity

Technical chlordane exerts its toxicity through multiple mechanisms, primarily targeting the nervous system, but also affecting the liver and endocrine system.

Neurotoxicity via GABA-A Receptor Antagonism

The primary mechanism of chlordane-induced neurotoxicity is its action as a non-competitive antagonist of the γ -aminobutyric acid (GABA) type A receptor. By binding to a site within the receptor's chloride channel, chlordane blocks the influx of chloride ions that normally occurs when GABA binds to the receptor. This inhibition of GABAergic neurotransmission leads to a state of hyperexcitability in the central nervous system, manifesting as tremors, convulsions, and in severe cases, death.

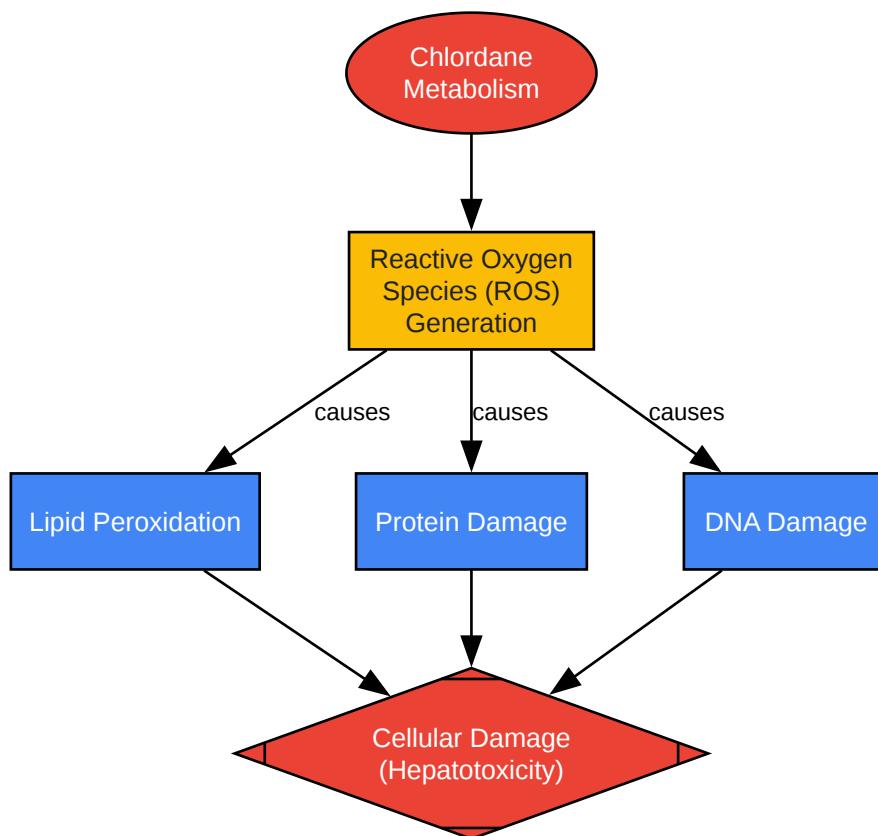


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Caption: Chlordane's antagonism of the GABA-A receptor, leading to neurotoxicity.

Induction of Oxidative Stress

Chlordane and its metabolites can induce oxidative stress in cells, particularly in the liver. This involves the generation of reactive oxygen species (ROS) that can damage cellular components like lipids, proteins, and DNA. This oxidative damage is a potential mechanism for chlordane's hepatotoxicity.

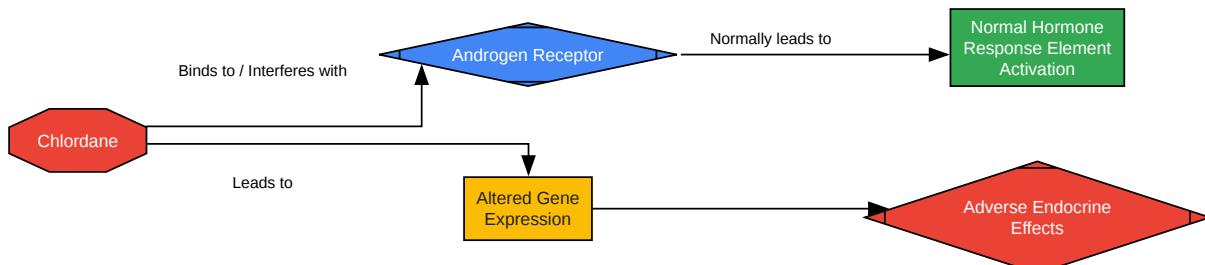


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Caption: Chlordane-induced oxidative stress pathway leading to cellular damage.

Endocrine Disruption

Chlordane is also recognized as an endocrine-disrupting chemical (EDC). It can interfere with the body's hormonal systems, potentially affecting development, reproduction, and metabolism. For example, chlordane has been shown to interact with androgen receptors.



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Caption: Chlordane's interference with endocrine signaling pathways.

Conclusion

The history of technical chlordane serves as a critical case study in environmental science and toxicology. Its effectiveness as a pesticide was overshadowed by its profound and lasting impact on the environment and potential risks to human health. For researchers today, understanding the legacy of chlordane—from its widespread use to its molecular mechanisms of toxicity—provides valuable context for the development of safer and more sustainable chemical technologies and for the ongoing assessment of risks associated with persistent organic pollutants.

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